Bavisant is classified as a histamine H3 receptor antagonist. The compound is identified by the chemical name 1-(4-(2-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)phenyl)ethanone and has the molecular formula C19H22F3N3O. It is recognized for its selectivity towards the histamine H3 receptor, which plays a crucial role in neurotransmitter regulation and cognitive function .
The synthesis of Bavisant involves several steps that typically include the formation of key intermediates. The general synthetic route includes:
Bavisant features a complex molecular structure characterized by several functional groups:
Bavisant participates in various chemical reactions typical for organic compounds:
Bavisant acts primarily as an antagonist at the histamine H3 receptor, which is a G-protein coupled receptor involved in regulating neurotransmitter release. The mechanism can be summarized as follows:
Bavisant exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Bavisant's primary applications lie within pharmacology and neuroscience:
Bavisant (JNJ-31001074) is an orally active, potent, and brain-penetrant histamine H3 receptor (H3R) antagonist with high selectivity over other histamine receptor subtypes [4] [6]. Its therapeutic potential in neuropsychiatric disorders stems from its precise molecular interactions with the H3 receptor, which we explore through structural, binding, and functional analyses.
The H3 receptor belongs to the rhodopsin-like GPCR family (Class A), characterized by a seven-transmembrane (7TM) helical domain. Bavisant binds within the orthosteric binding pocket of H3R, a shallow crevice located near the extracellular surface formed by transmembrane helices 3, 5, 6, and 7 (TM3, TM5, TM6, TM7), along with contributions from the second extracellular loop (ECL2) [1] [7]. Key interactions stabilizing the Bavisant-H3R complex include:
Table 1: Key Residues in the H3 Receptor Orthosteric Pocket Interacting with Bavisant
| Residue (Ballesteros-Weinstein Numbering) | Transmembrane Helix/Loop | Type of Interaction | Functional Consequence of Mutation (Alanine) |
|---|---|---|---|
| Asp114³.³² | TM3 | Salt bridge | Reduced binding affinity; Altered agonist efficacy |
| Tyr91².⁶¹ | TM2 | Potential H-bond | Decreased antagonist potency (e.g., PF-03654746) |
| Phe193 | ECL2 | Hydrophobic/π-π | Abolishes antagonist function (e.g., PF-03654746) |
| Tyr374⁶.⁵¹ | TM6 | Hydrophobic/π-π | Abolishes antagonist function (e.g., PF-03654746) |
| Glu395⁷.³⁶ | TM7 | Potential H-bond | Abolishes antagonist function (e.g., PF-03654746) |
| Cys188⁴⁵.⁵⁰ | TM5 | Potential H-bond | Reduced histamine activation |
Bavisant functions primarily as a competitive antagonist and partial inverse agonist at the human H3 receptor [7]. This mechanism is distinct from allosteric modulation:
By blocking H3 autoreceptors and heteroreceptors, Bavisant exerts a multifaceted amplification of neurotransmitter release in key brain regions:
Table 2: Impact of Bavisant-Mediated H3 Receptor Antagonism on Neurotransmission Pathways
| Receptor Location/Target | Neurotransmitter Affected | Primary Brain Regions Impacted | Functional Outcome |
|---|---|---|---|
| Presynaptic Autoreceptor | Histamine (HA) | Cortex, Striatum, Hippocampus, Hypothalamus | Increased HA release → Enhanced wakefulness, alertness, cognition (via H1R) |
| Presynaptic Heteroreceptor | Acetylcholine (ACh) | Basal Forebrain, Cortex | Increased ACh release → Improved attention, learning, memory |
| Presynaptic Heteroreceptor | Dopamine (DA) | Prefrontal Cortex, Striatum | Increased DA release → Enhanced executive function, motivation |
| Presynaptic Heteroreceptor | Norepinephrine (NE) | Prefrontal Cortex, Hippocampus | Increased NE release → Improved attention, vigilance |
| Presynaptic Heteroreceptor | Serotonin (5-HT), Glutamate, GABA | Various | Modulated release → Contributes to overall neuromodulation (context-dependent) |
The combined effect of elevated histamine, acetylcholine, dopamine, and norepinephrine levels underlies the pro-cognitive and wake-promoting effects of Bavisant, making it a candidate for disorders characterized by deficits in these domains, such as ADHD, excessive daytime sleepiness associated with narcolepsy, and potentially cognitive symptoms in schizophrenia or Alzheimer's disease [4] [6]. Its high selectivity for H3R minimizes off-target effects on other histamine receptors (H1, H2, H4), reducing the risk of side effects like sedation (H1) or gastric acid secretion (H2) [4] [6].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8